![molecular formula C15H15Cl2N3O3 B13800201 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 68961-21-7](/img/structure/B13800201.png)
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzylidene group and bis(2-chloroethyl)amino substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-[Bis(2-chloroethyl)amino]benzaldehyde with pyrimidine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学研究应用
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and subsequent inhibition of DNA replication and transcription.
相似化合物的比较
Similar Compounds
5-[Bis(2-chloroethyl)amino]pyrimidine-2,4-diol: Similar structure but with hydroxyl groups instead of the benzylidene group.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Precursor in the synthesis of the target compound.
Pyrimidine-2,4,6-trione: Core structure without the bis(2-chloroethyl)amino and benzylidene substituents.
Uniqueness
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-chloroethyl)amino and benzylidene groups enhances its potential as a versatile compound in various scientific applications.
属性
CAS 编号 |
68961-21-7 |
|---|---|
分子式 |
C15H15Cl2N3O3 |
分子量 |
356.2 g/mol |
IUPAC 名称 |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-5-7-20(8-6-17)11-3-1-10(2-4-11)9-12-13(21)18-15(23)19-14(12)22/h1-4,9H,5-8H2,(H2,18,19,21,22,23) |
InChI 键 |
VMTWXIRNUYZQPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



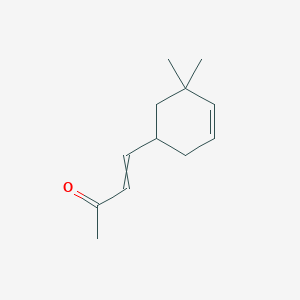
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
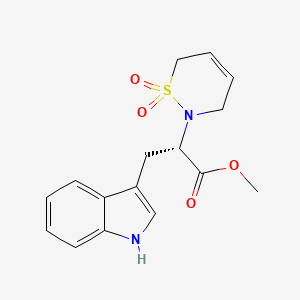
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
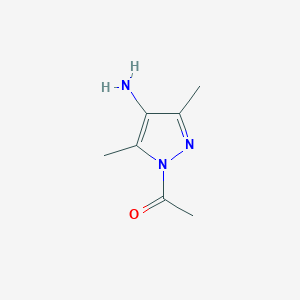
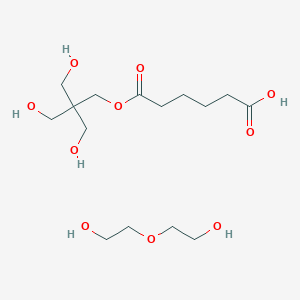
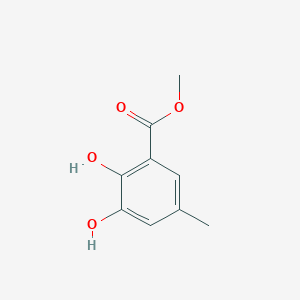
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
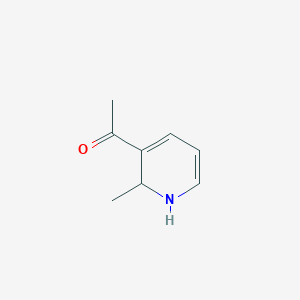
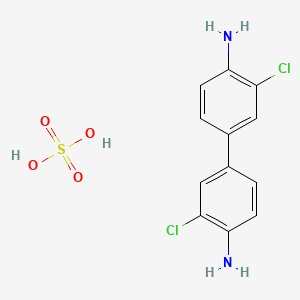
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

